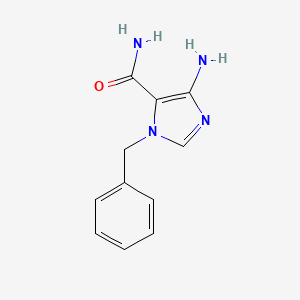

4-Amino-1-benzyl-5-imidazolecarboxamide

Description

Properties

Molecular Formula |

C11H12N4O |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

5-amino-3-benzylimidazole-4-carboxamide |

InChI |

InChI=1S/C11H12N4O/c12-10-9(11(13)16)15(7-14-10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,16) |

InChI Key |

JXMZBRXAVDDAQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2C(=O)N)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1. Antitumor Activity

4-Amino-1-benzyl-5-imidazolecarboxamide has been investigated for its potential as an antitumor agent. For instance, derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines, including colon and breast cancers. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant potential as an antibacterial agent . The structural modifications of the imidazole ring can enhance its efficacy, making it a candidate for further development in antimicrobial therapies.

3. Modulation of SOS Response in Bacteria

Recent studies have highlighted the ability of this compound to modulate the SOS response in bacteria, specifically targeting the LexA protein involved in DNA repair mechanisms. This modulation can sensitize bacteria to antibiotics, reducing resistance mechanisms and enhancing treatment efficacy .

Synthetic Applications

1. Building Block for Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of various heterocyclic compounds. Its derivatives are used in synthesizing more complex molecules that have applications across different chemical industries .

2. Efficient Synthesis Methods

Innovative synthesis methods have been developed to produce this compound efficiently. These methods often focus on reducing environmental impact and production costs while maintaining high yields. For example, recent advancements have led to one-step synthesis processes that simplify production without compromising quality .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 and C5 Positions

The biological and chemical properties of imidazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of 4-Amino-1-benzyl-5-imidazolecarboxamide with analogs reported in the literature:

Key Structural and Functional Differences

Lipophilicity and Bioavailability

- The benzyl group in this compound increases its calculated logP (~1.5–2.0) compared to AICA (logP ~-1.2), suggesting improved blood-brain barrier penetration .

- In contrast, 5-Cyano-1H-imidazole-4-carboxamide hydrate (logP ~0.5) exhibits moderate polarity due to the cyano group, limiting its CNS activity .

Pharmacological Potential and Limitations

- This compound: The benzyl group may confer stability against metabolic degradation, but its larger size could hinder binding to enzymes like AICA riboside kinase.

- AICA: Limited therapeutic utility alone due to rapid renal clearance but effective as an adjuvant in oncology .

- 5-Cyano-1H-imidazole-4-carboxamide hydrate: The cyano group may confer reactivity in click chemistry or prodrug designs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-1-benzyl-5-imidazolecarboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via functionalization of the imidazole core. A common approach involves introducing the benzyl group at the 1-position through nucleophilic substitution or coupling reactions. For example, intermediates like 5-aminoimidazole-4-carboxamide (CAS 360-97-4, a related compound) can be modified using benzyl halides in the presence of a base (e.g., KOH) . Optimization includes controlling temperature (25–60°C), solvent selection (DMF or THF), and stoichiometric ratios to minimize byproducts. Purity can be enhanced via recrystallization or column chromatography .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to verify benzyl group integration (δ 4.5–5.5 ppm for CH) and carboxamide signals (δ 6.5–8.5 ppm).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and retention time consistency .

- Mass spectrometry (MS) : ESI-MS to confirm molecular ion peaks (theoretical m/z for CHNO: 232.10) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation. Store in amber glass vials under inert gas (N or Ar) at −20°C. Stability studies should monitor degradation products like 5-aminoimidazole-4-carboxamide (a known dacarbazine-related impurity) using accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced Research Questions

Q. What mechanisms underlie the pharmacological activity of this compound, and how can its bioactivity be validated?

- Methodological Answer : The imidazole-carboxamide scaffold may inhibit enzymes like adenosine deaminase or act as a prodrug (similar to temozolomide). Validate bioactivity via:

- Enzymatic assays : Measure IC values against target enzymes using fluorometric or colorimetric substrates.

- Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., glioblastoma U87-MG) with MTT assays, comparing efficacy to dacarbazine or temozolomide .

- Metabolite profiling : Use LC-MS to identify active metabolites, such as 5-aminoimidazole-4-carboxamide, which may contribute to DNA alkylation .

Q. How can researchers resolve contradictions in reported data on the compound’s degradation pathways?

- Methodological Answer : Contradictions often arise from analytical method variability. To address this:

- Standardize protocols : Use USP reference standards (e.g., dacarbazine-related compound A) for impurity quantification .

- Cross-validate techniques : Compare HPLC, LC-MS, and NMR data to distinguish degradation products (e.g., 4-diazo-4H-imidazole-5-carboxamide vs. 3-methyl-4-oxo derivatives) .

- Contextualize conditions : Note differences in pH, temperature, or solvent systems that may alter degradation kinetics .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Functional group modulation : Replace the benzyl group with substituted aryl/heteroaryl groups (e.g., 4-fluorophenyl) to assess steric/electronic effects on bioactivity .

- Carboxamide bioisosteres : Test sulfonamide or nitrile analogs to evaluate hydrogen-bonding requirements.

- Computational modeling : Perform DFT calculations to correlate electronic properties (HOMO/LUMO energies) with activity .

Q. How should researchers design experiments to address discrepancies in cytotoxicity data across different cell lines?

- Methodological Answer :

- Control variables : Standardize cell passage number, culture media, and assay incubation times.

- Mechanistic profiling : Use RNA-seq or proteomics to identify cell line-specific resistance pathways (e.g., O-methylguanine-DNA methyltransferase overexpression) .

- Dose-response analysis : Perform high-content imaging to distinguish cytostatic vs. cytotoxic effects at varying concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.